molecular formula C15H7Cl2F2N3OS B2439130 2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1808869-08-0

2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No. B2439130
CAS RN: 1808869-08-0
M. Wt: 386.2
InChI Key: NYHMZGCDQUBUCJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring and a thiazole ring, both of which are common structures in many biologically active compounds . The 2,6-dichloropyridine component is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It’s a white solid and serves as a precursor to various compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 2,6-dichloropyridine, a component of the compound, is produced by direct reaction of pyridine with chlorine . A related compound, 4-amino-2,6-dichloropyridine, has been synthesized from 2,6-dichloropyridine through a series of reactions including oxidation, nitration, and nucleophilic displacement .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyridine ring and a thiazole ring. The 2,6-dichloropyridine component has a planar structure with a delocalized lone pair of π-electrons from the nitrogen atom .


Physical And Chemical Properties Analysis

The 2,6-dichloropyridine component is a white solid with a melting point of 86–89 °C and a boiling point of 211–212 °C . It’s slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Safety and Hazards

The 2,6-dichloropyridine component is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It’s considered dangerous with hazard statements H301, H315, H319 .

properties

IUPAC Name

2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F2N3OS/c16-11-5-4-7(13(17)21-11)14(23)22-15-20-10(6-24-15)12-8(18)2-1-3-9(12)19/h1-6H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMZGCDQUBUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

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